

4-Fluoro-3-nitroanisole physical characteristics

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **4-Fluoro-3-nitroanisole**

Cat. No.: **B107196**

[Get Quote](#)

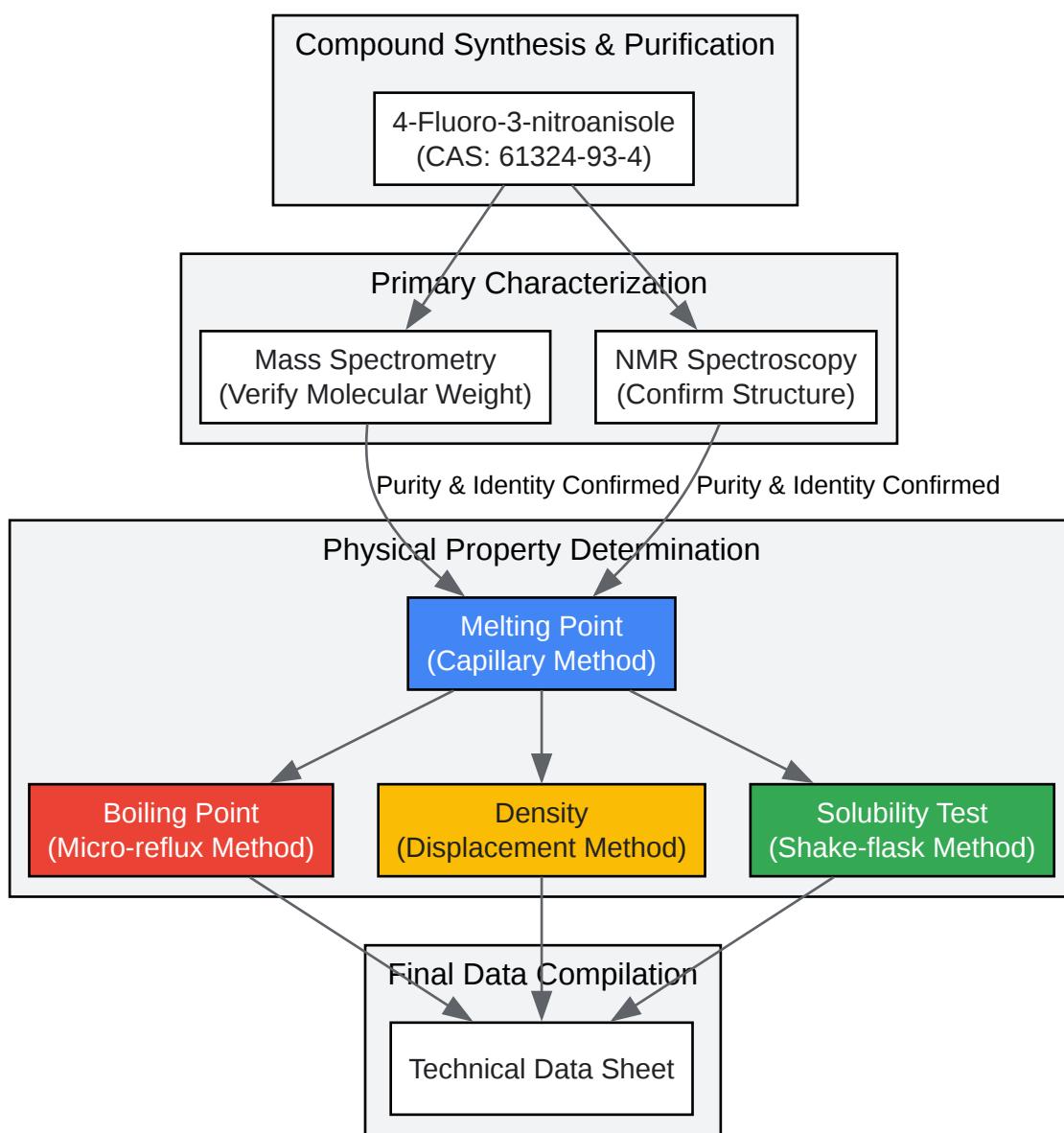
An In-depth Technical Guide to the Physical Characteristics of **4-Fluoro-3-nitroanisole**

For: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the core physical characteristics of **4-Fluoro-3-nitroanisole** (CAS No. 61324-93-4), a key intermediate in various organic synthesis applications. The information is presented to support research and development activities where precise physical data is essential.

Core Physical and Chemical Properties

4-Fluoro-3-nitroanisole is an aromatic organic compound featuring a fluorinated and nitrated benzene ring with a methoxy group. Its chemical structure dictates its physical properties and reactivity.


Data Presentation: Quantitative Physical Characteristics

The key physical and chemical identifiers for **4-Fluoro-3-nitroanisole** are summarized in the table below for easy reference.

Property	Value	Source(s)
IUPAC Name	1-Fluoro-4-methoxy-2-nitrobenzene	[1] [2]
Synonyms	4-Fluoro-3-nitrophenyl methyl ether, 3-Nitro-4-fluoroanisole	[1] [3]
CAS Number	61324-93-4	[1] [2] [3] [4]
Molecular Formula	C ₇ H ₆ FNO ₃	[1] [2] [3] [4]
Molecular Weight	171.13 g/mol	[4]
Appearance	Solid	[1]
Boiling Point	279.5 ± 20.0 °C (Predicted)	[1]
Density	1.321 ± 0.06 g/cm ³ (Predicted)	[1]
Storage	Sealed in dry, Room Temperature	[1]

Logical Workflow for Physical Characterization

The process of determining the physical characteristics of a chemical compound like **4-Fluoro-3-nitroanisole** follows a structured experimental workflow. This ensures that the identity, purity, and fundamental properties of the substance are accurately established.

[Click to download full resolution via product page](#)

Caption: Workflow for the physical characterization of a chemical substance.

Experimental Protocols

The following sections detail the standard methodologies for determining the key physical properties of a solid organic compound such as **4-Fluoro-3-nitroanisole**.

Melting Point Determination (Capillary Method)

The melting point provides a crucial indication of a compound's purity. Pure crystalline solids typically exhibit a sharp melting point range (0.5-1.0°C), whereas impurities lead to a depressed and broader melting range.

- Principle: A small, powdered sample of the solid is heated at a controlled rate, and the temperature range over which the substance transitions from a solid to a liquid is observed and recorded.
- Methodology:
 - Sample Preparation: A small amount of the dry, crystalline **4-Fluoro-3-nitroanisole** is finely powdered.
 - Capillary Packing: The open end of a thin-walled capillary tube is pressed into the powder. The tube is then tapped gently, or the sample is compacted by dropping the tube through a long glass tube, to ensure the solid is tightly packed at the sealed end to a height of 2-4 mm.
 - Apparatus Setup: The packed capillary tube is placed into a melting point apparatus (such as a Mel-Temp or similar device) alongside a calibrated thermometer.
 - Measurement:
 - An initial, rapid heating is performed to determine an approximate melting point.
 - The apparatus is allowed to cool to about 15-20°C below the approximate melting point.
 - A second sample is prepared and heated slowly, at a rate of 1-2°C per minute, as the temperature approaches the expected melting point.
 - Data Recording: The temperature at which the first drop of liquid appears is recorded as the start of the melting range. The temperature at which the entire sample becomes a liquid is recorded as the end of the range.

Boiling Point Determination (Micro-reflux Method)

For determining the boiling point when only a small amount of substance is available, the micro-reflux or micro boiling point method is highly effective.

- Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. During boiling, the temperature of the vapor above the liquid remains constant.
- Methodology:
 - Sample Preparation: Approximately 0.5 mL of the liquid sample is placed into a small test tube.
 - Apparatus Setup: A thermometer is positioned in the test tube so that its bulb is just above the surface of the liquid. A small, inverted capillary tube (sealed at one end) is placed inside the test tube with its open end submerged in the liquid.
 - Heating: The test tube is gently heated in a heating block or oil bath. Initially, a stream of bubbles will emerge from the inverted capillary as trapped air expands and is expelled.
 - Observation: As the temperature rises to the boiling point, a rapid and continuous stream of bubbles will emerge from the capillary, indicating that the vapor pressure of the substance equals the atmospheric pressure.
 - Measurement: Heating is discontinued. As the apparatus cools, the stream of bubbles will slow and stop. The boiling point is the temperature at which the liquid is drawn back into the capillary tube.

Density Determination of a Solid (Water Displacement Method)

The density of a solid is its mass per unit volume. For an irregularly shaped solid, the volume can be accurately determined using Archimedes' principle.

- Principle: A solid submerged in a liquid displaces a volume of liquid equal to its own volume. By measuring the mass of the solid and the volume of the displaced liquid, the density can be calculated using the formula: Density = Mass / Volume.
- Methodology:

- Mass Measurement: The mass of a sample of **4-Fluoro-3-nitroanisole** is accurately measured using an analytical balance.
- Initial Volume Measurement: A graduated cylinder is partially filled with a liquid in which the solid is insoluble (e.g., water, if applicable, or an inert solvent). The initial volume (V1) is recorded.
- Displacement: The weighed solid is carefully placed into the graduated cylinder, ensuring it is fully submerged and that no liquid splashes out.
- Final Volume Measurement: The new volume of the liquid in the graduated cylinder (V2) is recorded.
- Calculation: The volume of the solid is calculated as $V = V2 - V1$. The density is then calculated by dividing the measured mass by the calculated volume.

Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a specific solvent at a given temperature, establishing a saturated solution.

- Principle: Solubility is the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature. A saturated solution is one in which no more solute can be dissolved.
- Methodology:
 - Preparation: A known volume of the desired solvent (e.g., 10 mL of ethanol) is placed into a test tube or flask. The temperature of the solvent is measured and kept constant.
 - Solute Addition: An excess amount of **4-Fluoro-3-nitroanisole** is added to the solvent. The initial mass of the solute container is recorded.
 - Equilibration: The container is sealed and agitated (shaken or stirred) at a constant temperature for a prolonged period (e.g., 24 hours) to ensure equilibrium is reached. The presence of undissolved solid confirms that the solution is saturated.
 - Analysis: The solution is filtered to remove the excess, undissolved solid.

- Quantification: The amount of dissolved solute can be determined by either weighing the remaining, undissolved solid (and calculating the difference from the initial amount) or by analyzing the concentration of the saturated solution using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC). The solubility is typically expressed in units of g/100 mL or mol/L.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 61324-93-4 | CAS DataBase [chemicalbook.com]
- 2. 4-Fluoro-3-nitroanisole, 95% 5 g | Buy Online | Thermo Scientific Chemicals | [thermofisher.com](https://www.thermofisher.com) [thermofisher.com]
- 3. 4-fluoro-3-nitroanisole, CasNo.61324-93-4 Chemical Technology Co.,LTD(expird) China (Mainland) [aoen.lookchem.com]
- 4. rheniumshop.co.il [rheniumshop.co.il]
- To cite this document: BenchChem. [4-Fluoro-3-nitroanisole physical characteristics]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b107196#4-fluoro-3-nitroanisole-physical-characteristics\]](https://www.benchchem.com/product/b107196#4-fluoro-3-nitroanisole-physical-characteristics)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com